REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[CH:11]=[C:10]([CH2:12][CH3:13])[N:9]=[C:8]([S:14][CH3:15])[N:7]=1)=[O:5])C.Cl>C(O)C.C1COCC1.[Li+].[OH-]>[CH2:12]([C:10]1[N:9]=[C:8]([S:14][CH3:15])[N:7]=[C:6]([C:4]([OH:5])=[O:3])[CH:11]=1)[CH3:13] |f:4.5|
|
Name
|
|
Quantity
|
590 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=NC(=NC(=C1)CC)SC
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 12 h at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The aq. solution is extracted 3 times with ethylacetate
|
Type
|
CUSTOM
|
Details
|
layers are evaporated to dryness
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC(=NC(=N1)SC)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 510 mg | |
YIELD: CALCULATEDPERCENTYIELD | 98.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |